molecular formula C10H12O B043570 Deca-2,4,6,8-tetraenal CAS No. 40650-87-1

Deca-2,4,6,8-tetraenal

Cat. No.: B043570
CAS No.: 40650-87-1
M. Wt: 148.2 g/mol
InChI Key: ADCGETJXLJQTBY-GAXCVXDLSA-N
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Description

2,4,6,8-Decatetraenal is a fatty aldehyde with the molecular formula C10H12O. It is characterized by the presence of four conjugated double bonds and an aldehyde group at the terminal position.

Mechanism of Action

Mode of Action

As a compound useful in organic synthesis , it may interact with its targets to induce changes at the molecular level. More research is required to elucidate the specific interactions and resulting changes.

Biochemical Pathways

It is classified as a fatty aldehyde , suggesting that it may be involved in lipid metabolism or other related biochemical pathways

Pharmacokinetics

Its solubility in benzene, chloroform, and ethyl acetate suggests that it may have good bioavailability in organisms, but more research is needed to outline its pharmacokinetic properties.

Result of Action

As a compound useful in organic synthesis , it may have diverse effects depending on the context of its use

Action Environment

It is known to be light-sensitive , suggesting that exposure to light may affect its stability and efficacy. More research is needed to understand how other environmental factors may influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Decatetraenal typically involves the aldol condensation of smaller aldehydes or the oxidative cleavage of polyunsaturated fatty acids. One common method is the base-catalyzed aldol condensation of acetaldehyde, which leads to the formation of intermediate polyenals that can be further processed to yield 2,4,6,8-Decatetraenal .

Industrial Production Methods

Industrial production of 2,4,6,8-Decatetraenal may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4,6,8-Decatetraenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6,8-Decatetraenal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3/b3-2+,5-4+,7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGETJXLJQTBY-GAXCVXDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40650-87-1
Record name 2,4,6,8-Decatetraenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040650871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deca-2,4,6,8-tetraenal
Reactant of Route 2
Deca-2,4,6,8-tetraenal
Reactant of Route 3
Deca-2,4,6,8-tetraenal
Reactant of Route 4
Deca-2,4,6,8-tetraenal
Reactant of Route 5
Deca-2,4,6,8-tetraenal
Reactant of Route 6
Deca-2,4,6,8-tetraenal
Customer
Q & A

Q1: How does 2,4,6,8-decatetraenal contribute to DNA damage, and what role do free radicals play in this process?

A: Research suggests that 2,4,6,8-decatetraenal, a potential degradation product of the genotoxic compound fecapentaene-12, can decompose in the presence of oxygen, generating hydroxyl radicals. [] This process, akin to lipid peroxidation, produces reactive oxygen species that can interact with DNA, potentially leading to the formation of DNA adducts and contributing to DNA damage. [] While the exact mechanisms of 2,4,6,8-decatetraenal-induced genotoxicity are not fully understood, the generation of free radicals during its aerobic decomposition is likely a contributing factor.

Q2: Are there any structural similarities between the DNA adducts formed by 2,4,6,8-decatetraenal and other known DNA-damaging agents?

A: Interestingly, some DNA adducts observed in fecapentaene-12 treated DNA share similar mobility characteristics with those found in acrolein-treated DNA. [] Acrolein, a known mutagen, suggests a possible connection between the structural features of 2,4,6,8-decatetraenal (a potential degradation product of fecapentaene-12) and its ability to form DNA adducts. Further investigation into the specific adduct structures and their formation mechanisms is needed to confirm this relationship.

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